

A Comparative Guide to Ceftazidime-Avibactam Susceptibility Testing Methods

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The emergence of multidrug-resistant Gram-negative bacteria necessitates the accurate and reliable assessment of novel antimicrobial agents like ceftazidime-avibactam. This guide provides a comprehensive comparison of commonly used in-vitro susceptibility testing methods for ceftazidime-avibactam, supported by experimental data, to aid researchers and clinicians in selecting the most appropriate method for their needs. Ceftazidime-avibactam is a combination drug that pairs a third-generation cephalosporin with a non- β -lactam β -lactamase inhibitor, showing potent activity against many carbapenem-resistant Enterobacterales (CRE).^{[1][2]}

Performance Comparison of Susceptibility Testing Methods

The accuracy of various susceptibility testing methods is typically evaluated against the reference standard, broth microdilution (BMD). Key performance indicators include Categorical Agreement (CA), which measures the percentage of isolates classified into the same susceptibility category (susceptible, intermediate, or resistant) as the reference method, and Essential Agreement (EA), which indicates that the minimum inhibitory concentration (MIC) value is within one two-fold dilution of the reference MIC. Error rates, such as Major Errors (ME - false resistance) and Very Major Errors (VME - false susceptibility), are critical for evaluating the clinical implications of a method's performance.

Table 1: Performance of Etest and Disk Diffusion vs. Broth Microdilution for Enterobacterales

Method	Organism Group	No. of Isolates	Categorical Agreement (CA)	Essential Agreement (EA)	Major Errors (ME)	Very Major Errors (VME)	Reference
Etest	Enterobacteriales	458	99.6%	94.8%	0.2%	0.2%	[3][4]
Carbapenem-Resistant Enterobacteriales (CRE)	111	94.6%	90.1%	7.8%	2.1%	[5]	
Carbapenem-Resistant Enterobacteriales (CRE)	74	96%	89%	0%	2.7% (2 isolates)	[6][7][8]	
Disk Diffusion (30/20 µg)	Enterobacteriales	458	99.8%	N/A	0%	0.2%	[3][4]
Carbapenem-Resistant Enterobacteriales (CRE)	111	94.6%	N/A	7.8%	2.1%	[5]	
Carbapenem-Resistant Enterobacteriales (CRE)	74	72%	N/A	28% (18 isolates)	0%	[6][7][8]	

Summary of Findings:

- **Etest (Gradient Diffusion):** Generally demonstrates high categorical and essential agreement with the reference BMD method for Enterobacterales.[3][4] It is often considered a reliable alternative to BMD, particularly for challenging organisms like CRE.[9][10][11] Some studies show slightly higher error rates for CRE isolates, but performance remains strong.[5][6][7][8]
- **Disk Diffusion:** While performing well for general Enterobacterales isolates, the 30/20 µg disk diffusion method has shown a tendency to overestimate resistance (high major error rate) in CRE populations when compared to BMD.[6][7][8][9][10][11] Confirmatory MIC testing is recommended for isolates with inhibition zones close to the breakpoint.[12][13]

Experimental Protocols

Accurate and reproducible susceptibility testing relies on standardized methodologies. The following are summarized protocols for the three key testing methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution (BMD) - Reference Method

BMD is the gold standard for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.

Methodology:

- **Prepare Bacterial Inoculum:** From a fresh (18-24 hour) culture on non-selective agar, suspend several colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in cation-adjusted Mueller-Hinton broth (CAMHB).
- **Prepare Antibiotic Dilutions:** Prepare serial two-fold dilutions of ceftazidime-avibactam in CAMHB in a 96-well microtiter plate. Avibactam is maintained at a fixed concentration of 4 µg/mL.[14][15]
- **Inoculation:** Inoculate each well of the microtiter plate with the diluted bacterial suspension, resulting in a final concentration of approximately 5×10^5 CFU/mL.

- Incubation: Incubate the plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ in ambient air for 16-20 hours.[16]
- Reading Results: The MIC is the lowest concentration of ceftazidime-avibactam that completely inhibits visible bacterial growth.

Etest (Gradient Diffusion)

The Etest consists of a plastic strip with a predefined, continuous concentration gradient of an antibiotic.[17]

Methodology:

- Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for BMD.
- Inoculate Agar Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate to obtain confluent growth. Allow the plate to dry for 5-15 minutes.
- Apply Etest Strip: Place the Etest strip onto the inoculated agar surface with the concentration scale facing upwards.[16]
- Incubation: Incubate the plate in an inverted position at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours.[16]
- Reading Results: After incubation, an elliptical zone of inhibition will form around the strip. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[17]

Disk Diffusion (Kirby-Bauer)

This method involves placing paper disks impregnated with a specific amount of an antibiotic onto an inoculated agar plate.

Methodology:

- Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and inoculate an MHA plate as described for the Etest.

- **Apply Antibiotic Disks:** Aseptically apply a ceftazidime-avibactam disk (e.g., 30/20 µg or 10/4 µg) to the surface of the inoculated agar plate.
- **Incubation:** Incubate the plate in an inverted position at 35°C ± 2°C for 16-20 hours.
- **Reading Results:** Measure the diameter of the zone of inhibition (where bacterial growth is absent) around the disk in millimeters. Interpret the result as susceptible, intermediate, or resistant based on established zone diameter breakpoints from CLSI or EUCAST.[\[12\]](#)[\[18\]](#)

Visualizing the Workflow

The following diagram illustrates the generalized workflow for performing ceftazidime-avibactam susceptibility testing in a clinical microbiology laboratory.



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Caption: General workflow for ceftazidime-avibactam antimicrobial susceptibility testing (AST).

Conclusion

While broth microdilution remains the reference standard for ceftazidime-avibactam susceptibility testing, the Etest method serves as a reliable and accurate alternative for clinical laboratories, especially when testing multidrug-resistant organisms.[9][10][11] The disk diffusion method is also a viable option, though it may yield higher rates of major errors for CRE, suggesting that results near the breakpoint should be confirmed with an MIC-based method.[6][7][8] The choice of method should be guided by the specific bacterial population being tested, laboratory resources, and the need for precise MIC values versus categorical results. In-house verification of any chosen method is crucial before clinical implementation.[9]

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